Manganese(2+) hydrogen orthoborate

Description

Contextual Overview of Orthoborate Chemistry

Borates are a class of compounds containing boron-oxygen anionic groups. Their chemistry is notable for the structural diversity of these anions.

The fundamental building blocks of borates are the trigonal planar [BO₃]³⁻ and the tetrahedral [BO₄]⁵⁻ units. wikipedia.org These units can share oxygen atoms to form a vast array of more complex structures, including isolated clusters, chains, layers, and three-dimensional frameworks. The bonding within these borate (B1201080) anions is predominantly covalent, while the interaction between the anions and cations is primarily ionic. bohrium.com

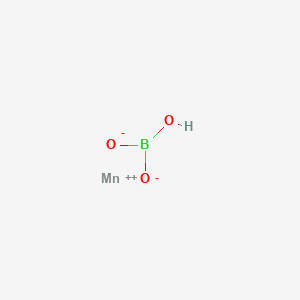

The simplest borate anion is the orthoborate ion, [BO₃]³⁻, which has a trigonal planar structure. epa.gov When hydrogen ions are present, various protonated forms, known as hydrogen orthoborates, can exist. The specific compound of interest, Manganese(2+) hydrogen orthoborate, is suggested to contain the hydrogen orthoborate anion, [H₂BO₃]⁻. ontosight.ai

Introduction to Transition Metal Borates and Manganese Chemistry

Transition metal borates are a class of inorganic compounds that have garnered significant research interest due to their potential applications in various fields, including materials science and catalysis.

Manganese is a transition metal that can exist in multiple oxidation states, with the +2 state being particularly stable and common. frontiersin.org Manganese(II) compounds are known for their interesting magnetic and optical properties, which stem from the presence of five unpaired d-electrons in the Mn²⁺ ion. In the realm of materials chemistry, manganese-containing materials are explored for applications in batteries, catalysts, and magnetic devices. laboratorynotes.com The incorporation of Mn²⁺ ions into a borate framework can lead to novel materials with unique properties.

Borate anions are excellent ligands in coordination chemistry and versatile building blocks in solid-state chemistry. They can coordinate to metal ions in various ways, acting as monodentate, bidentate, or bridging ligands. This versatility allows for the construction of a wide range of coordination polymers and metal-organic frameworks with diverse topologies and functionalities. researchgate.net In the solid state, the ability of borate units to link together forms robust networks that can host various cations, leading to materials with interesting thermal, optical, and magnetic properties. laboratorynotes.com

Properties

CAS No. |

30031-44-8 |

|---|---|

Molecular Formula |

BHMnO3 |

Molecular Weight |

114.76 g/mol |

IUPAC Name |

hydrogen borate;manganese(2+) |

InChI |

InChI=1S/BHO3.Mn/c2-1(3)4;/h2H;/q-2;+2 |

InChI Key |

YTXHBPMMPRTPPW-UHFFFAOYSA-N |

Canonical SMILES |

B(O)([O-])[O-].[Mn+2] |

Origin of Product |

United States |

Crystallographic and Structural Elucidation of Manganese 2+ Hydrogen Orthoborate

Single-Crystal X-ray Diffraction Analysis

Determination of Unit Cell Parameters and Space Group

The initial step in SC-XRD analysis is the determination of the unit cell—the fundamental repeating unit of a crystal—and its symmetry, which is described by one of the 230 space groups. researchgate.net These parameters define the macroscopic geometry and internal symmetry of the crystal. While specific data for Manganese(2+) hydrogen orthoborate is not available, analysis of related complex manganese borates, such as Mn₅(BO₃)₃OH, illustrates the type of crystallographic data obtained. This compound was found to crystallize in the non-centrosymmetric monoclinic space group Pm, providing a framework for understanding its unique properties.

Table 1: Illustrative Crystallographic Data for a Complex Manganese Borate (B1201080) (Mn₅(BO₃)₃OH)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pm (no. 6) |

| a (pm) | 329.71(1) |

| b (pm) | 1384.92(5) |

| c (pm) | 902.37(3) |

| β (°) | 107.92(1) |

| Volume (10⁶ pm³) | 392.05 |

| Z | 2 |

| Calculated Density (g cm⁻³) | 3.97 |

Elucidation of Manganese(II) Coordination Geometry and Polyhedra

Manganese(II) (Mn²⁺), with its d⁵ electron configuration, exhibits flexible coordination behavior, commonly forming coordination polyhedra with four, five, six, or seven oxygen atoms. SC-XRD precisely measures the Mn-O bond lengths and angles, allowing for the definitive assignment of the coordination geometry. In various manganese borate structures, Mn²⁺ ions are often found in distorted octahedral (six-coordinate) environments. researchgate.net However, more complex coordination can also occur. For example, in the high-pressure polymorph α-MnB₂O₄, the manganese ions are coordinated by seven oxygen atoms. researchgate.net In other structures, multiple distinct coordination environments for Mn²⁺ can coexist, including square pyramidal (five-coordinate) and various distorted octahedral geometries. The specific coordination of the Mn²⁺ centers in this compound would be a key determinant of its magnetic and electronic properties.

Identification of Hydrogen Orthoborate Anion Connectivity and Network Structures

The term "hydrogen orthoborate" can refer to several anionic species derived from boric acid, B(OH)₃. The most common is the tetrahedral tetrahydroxyborate anion, [B(OH)₄]⁻. wikipedia.orgunicamp.br Borate minerals are known for the ability of their fundamental building blocks—trigonal BO₃ and tetrahedral BO₄ units—to polymerize by sharing oxygen vertices. britannica.com This leads to a rich variety of structures, including isolated clusters, infinite chains, sheets, and three-dimensional frameworks. arizona.eduresearchgate.net

Polycrystalline X-ray Diffraction for Phase Identification and Structural Confirmation

Polycrystalline X-ray diffraction (PXRD), also known as powder XRD, is a rapid and non-destructive analytical technique used to identify crystalline phases and analyze their structure. uitm.edu.my While SC-XRD is performed on a single, perfect crystal, PXRD is used on a powdered sample containing a vast number of randomly oriented crystallites.

The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline material. For a newly synthesized sample of this compound, PXRD would be used to:

Confirm Phase Purity: By comparing the experimental pattern to known patterns in databases, the presence of any impurities or unreacted starting materials can be identified.

Structural Confirmation: The diffraction pattern obtained from a powder sample can be compared to a pattern calculated from the single-crystal structure determination. A close match confirms that the bulk material has the same structure as the single crystal analyzed.

Lattice Parameter Refinement: The positions of the diffraction peaks are directly related to the unit cell dimensions. PXRD data can be used to refine these parameters with high precision. uitm.edu.my In studies of manganese oxide composites, PXRD has been used to determine the percentage of each phase, the average crystallite size, and the lattice parameters for the constituent compounds. uitm.edu.my

Intermolecular Interactions and Hydrogen Bonding Networks

In a compound named this compound, the presence of protonated borate anions, such as [B(OH)₄]⁻, implies the existence of hydroxyl groups capable of forming hydrogen bonds. researchgate.net These interactions, where a hydrogen atom is shared between two electronegative atoms (in this case, oxygen), play a crucial role in stabilizing the crystal structure. arizona.eduresearchgate.net

Although hydrogen atoms are weak scatterers of X-rays, modern diffraction techniques and refinement methods can often locate their positions with sufficient accuracy to map the hydrogen-bonding network. arizona.edu These networks dictate how different structural units, such as manganese polyhedra and borate anions, are linked in three dimensions. In complex hydrated borate minerals, hydrogen bonds provide critical linkages between heteropolyhedral sheets, influencing physical properties like cleavage. arizona.eduarizona.edu A thorough analysis of the hydrogen-bonding scheme in this compound would be essential for a complete description of its crystal structure and for understanding its vibrational spectra and thermal stability.

Polymorphism and Phase Transitions of Manganese Borates

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. These phase transitions can be induced by changes in temperature, pressure, or other thermodynamic variables. unimi.it

Manganese borates can exhibit polymorphism, with different structures being stable under different conditions. For example, α-MnB₂O₄ is a high-pressure polymorph synthesized under conditions of 6.5 GPa and 1100 °C. researchgate.net Studies on manganese ores also show that high-temperature treatment induces phase transitions, leading to the formation of more thermally stable manganese oxide phases like hausmannite (Mn₃O₄). cam.ac.ukmdpi.com Investigating the behavior of this compound under high-pressure or high-temperature conditions could reveal the existence of different polymorphs or decomposition pathways, providing insight into its phase stability and potential for new material synthesis. unimi.itcam.ac.uk

Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides critical insights into the bonding and structure of Manganese(2+) hydrogen orthoborate, particularly concerning the borate (B1201080) and hydroxyl groups. While direct spectroscopic data for Mn(H₂BO₃)₂ is not extensively available, valuable information can be inferred from studies on structurally similar borate minerals, such as pinnoite, MgB₂(O)(OH)₆.

The vibrational spectrum of this compound is characterized by distinct modes associated with the B-O and O-H bonds within the hydrogen orthoborate anion.

B-O Vibrational Modes: The borate framework gives rise to a series of characteristic vibrations. The Raman spectrum is expected to be dominated by an intense band around 900 cm⁻¹, which is assigned to the symmetric stretching vibration of the B-O bonds within the BO₄ tetrahedra. A more complex series of bands is anticipated in the 1000–1320 cm⁻¹ region, attributable to antisymmetric B-O stretching and in-plane bending modes. The infrared spectrum in this region is likely to show considerable complexity due to the overlap of multiple vibrational modes.

O-H Vibrational Modes: The presence of hydroxyl groups in the hydrogen orthoborate anion leads to characteristic stretching and bending vibrations. Multiple O-H stretching vibrations are expected in both Raman and infrared spectra, typically appearing in the region of 3100 to 3600 cm⁻¹. For instance, in the analogous mineral pinnoite, Raman bands are observed at approximately 3179, 3399, 3554, and 3579 cm⁻¹, while infrared bands are identified around 3123, 3202, 3299, 3414, 3513, and 3594 cm⁻¹ mdpi.comscholaris.ca. The positions of these bands are sensitive to the hydrogen bond network within the crystal structure.

A representative table of expected vibrational modes is presented below, based on data from analogous borate minerals.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| B-O Symmetric Stretch | ~900 | Raman |

| B-O Antisymmetric Stretch | 1000 - 1320 | Raman, IR |

| B-O In-plane Bend | 1000 - 1320 | Raman, IR |

| O-H Stretch | 3100 - 3600 | Raman, IR |

| B-O-H Bend | Lower frequency region | IR |

The combination of B-O and O-H vibrational modes creates a unique spectral "fingerprint" for the hydrogen orthoborate anion. The so-called "fingerprint region," typically between 300 and 1900 cm⁻¹ in Raman spectroscopy, is crucial for identifying and characterizing the specific borate species present ufop.brekb.eguu.nl. The precise frequencies and relative intensities of the bands in this region are sensitive to the coordination of the boron atoms (trigonal vs. tetrahedral) and the extent of protonation and hydrogen bonding within the anion. Analysis of this region allows for a detailed structural elucidation of the borate network in this compound.

Electronic Spectroscopy (UV-Vis Absorption and Photoluminescence)

Electronic spectroscopy probes the electronic transitions within the d-orbitals of the manganese(II) ion, providing information about its coordination environment and the nature of the metal-ligand interactions.

The Mn(II) ion has a d⁵ electronic configuration, which gives rise to a series of spin-forbidden d-d electronic transitions. In an octahedral ligand field, such as that expected for Mn(II) coordinated by oxygen atoms from the hydrogen orthoborate ligands, these transitions are typically weak. The UV-Vis absorption spectrum is expected to show a series of weak absorption bands. The energies of these transitions are dependent on the ligand field splitting parameter (10Dq) and the Racah parameters (B and C), which are influenced by the covalency of the Mn-O bonds. In many manganese(II) complexes, these transitions can be observed in the visible and near-UV regions of the spectrum. For instance, in various oxide and halide environments, d-d transitions of Mn(II) are well-documented researchgate.netacs.org.

Manganese(II) compounds are known for their luminescence, the color of which is highly dependent on the coordination environment of the Mn(II) ion.

Octahedral Coordination: In an octahedral ligand field, Mn(II) typically exhibits orange to red luminescence. This emission originates from the spin-forbidden ⁴T₁g(G) → ⁶A₁g(S) transition. The exact emission wavelength is sensitive to the strength of the ligand field.

Tetrahedral Coordination: In a tetrahedral ligand field, Mn(II) generally shows green luminescence, also arising from the ⁴T₁(G) → ⁶A₁(S) transition. The weaker ligand field in a tetrahedral environment results in a higher energy (shorter wavelength) emission compared to the octahedral case researchgate.netacs.org.

Given that the hydrogen orthoborate ligand provides an oxygen-donor environment, the luminescence of this compound is expected to be in the orange-red region if the Mn(II) ions occupy octahedral sites. The luminescence intensity can be influenced by factors such as the symmetry of the coordination site, the presence of quenching centers, and energy transfer processes. In some borate crystals, Mn(II) luminescence has been observed with broad emission bands, and the peak position can be fine-tuned by the specific borate matrix mdpi.comresearchgate.netsemanticscholar.orgifo.lviv.ua.

The following table summarizes the expected luminescence properties based on the coordination environment of Mn(II).

| Coordination Geometry | Typical Emission Color | Originating Transition |

| Octahedral | Orange-Red | ⁴T₁g(G) → ⁶A₁g(S) |

| Tetrahedral | Green | ⁴T₁(G) → ⁶A₁(S) |

Magnetic Resonance Techniques (Electron Paramagnetic Resonance and Nuclear Magnetic Resonance)

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a powerful tool for studying paramagnetic species like Mn(II). The EPR spectrum of Mn(II) (S=5/2) in a crystalline powder of this compound is expected to be complex. It will likely feature a central sextet of lines arising from the hyperfine coupling between the electron spin and the ⁵⁵Mn nuclear spin (I=5/2) icm.edu.plnukleonika.plworldscientific.comresearchgate.net. The g-factor is expected to be close to 2.00. The spectrum can be further complicated by zero-field splitting (ZFS), which arises from the interaction of the electron spin with the local crystal field. The magnitude of the ZFS parameters (D and E) provides information about the symmetry and distortion of the Mn(II) coordination environment. In borate glasses, EPR spectra of Mn(II) often show broad signals due to a distribution of sites, but in a crystalline material like this compound, sharper features are anticipated icm.edu.plnukleonika.plworldscientific.com.

Nuclear Magnetic Resonance (NMR): Due to the paramagnetic nature of the Mn(II) ion, obtaining high-resolution solid-state NMR spectra of the ¹H and ¹¹B nuclei in this compound would be challenging. The large magnetic moment of the Mn(II) ion would lead to significant paramagnetic shifting and broadening of the NMR signals of nearby nuclei. However, specialized solid-state NMR techniques could potentially provide information on the local structure around the boron and hydrogen atoms. For instance, ¹¹B solid-state NMR is a powerful technique for distinguishing between three- and four-coordinate boron sites in diamagnetic borate materials st-andrews.ac.uk. In a paramagnetic context, while resolution would be lower, the paramagnetic shifts themselves could provide information about the through-space and through-bond interactions with the manganese centers.

Electron Paramagnetic Resonance (EPR) for Manganese Oxidation State and Spin State Determination

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive method for probing paramagnetic species, such as the Mn²⁺ ion. The EPR spectra of Mn²⁺ in borate materials are characteristic and provide valuable information about its oxidation state and local environment. researchgate.netnukleonika.plijream.orgdigitellinc.comias.ac.inresearchgate.netbibliotekanauki.plresearchgate.net

In borate glasses and crystalline compounds, the Mn²⁺ ion (3d⁵ configuration) typically exhibits a high-spin state (S = 5/2). ias.ac.inresearchgate.net The EPR spectrum of isolated Mn²⁺ ions often displays a characteristic six-line hyperfine structure centered around g ≈ 2.0. ias.ac.inresearchgate.net This sextet arises from the interaction of the electron spin with the nuclear spin of the ⁵⁵Mn isotope (I = 5/2). The presence of this well-resolved hyperfine structure is a strong indicator of the +2 oxidation state of manganese. researchgate.net

The precise g-value and the hyperfine coupling constant (A) are sensitive to the coordination geometry and the nature of the ligands surrounding the Mn²⁺ ion. researchgate.net In many borate-containing materials, Mn²⁺ is found in octahedral coordination sites. researchgate.netnukleonika.plijream.orgias.ac.inresearchgate.netresearchgate.net Distortions from perfect octahedral symmetry can lead to variations in the EPR spectral parameters. For instance, in some borate glass systems, Mn²⁺ centers are observed in octahedral sites with strong rhombic distortion, giving rise to signals at g_eff ≈ 4.3, in addition to the more common signal at g_eff ≈ 2.0 which corresponds to sites with nearly cubic local symmetry. nukleonika.plresearchgate.net

Table 1: Representative EPR Parameters for Mn²⁺ in Borate Materials

| Host Material | g-value | Hyperfine Coupling Constant (A) | Coordination Environment | Reference |

| Lithium Borate Glasses | ≈ 2.0 | Not specified | Distorted Octahedral | bohrium.comaip.org |

| CaB₄O₇ and LiCaBO₃ Glasses | ≈ 2.0 and ≈ 4.3 | Not specified | Nearly Cubic and Rhombic Octahedral | nukleonika.plresearchgate.net |

| MgO–BaO–B₂O₃ Glasses | ≈ 2.0 | ~81-85 x 10⁻⁴ cm⁻¹ | Close Octahedral | ias.ac.in |

| Sodium Lead Alumino Borosilicate Glass | ≈ 2.0 | Not specified | Octahedral | ijream.org |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) for Boron and Hydrogen Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the local environments of boron and hydrogen atoms within the structure of this compound.

¹¹B NMR:

Boron-11 (¹¹B) is a quadrupolar nucleus (I = 3/2) that is highly sensitive to its local chemical environment. acs.org The chemical shift (δ) and quadrupolar coupling constant (Cq) are the primary parameters obtained from ¹¹B NMR spectra, which provide information about the coordination number of boron and the symmetry of its surroundings. stanford.eduaip.orgosti.gov

In borate compounds, boron typically exists in either trigonal (BO₃) or tetrahedral (BO₄) coordination. aip.orgosti.gov These two coordination states give rise to distinct ranges of chemical shifts in ¹¹B NMR spectra. The ability to distinguish between these coordination environments is a key strength of this technique. aip.orgosti.gov The chemical shifts for three-coordinated boron in binary borates can range from approximately 14.6 ppm to 22.5 ppm. stanford.edu

The presence of hydrogen in the form of hydroxyl groups or water molecules can influence the ¹¹B NMR parameters by affecting the local electronic structure and symmetry around the boron atoms.

¹H NMR:

Proton (¹H) NMR spectroscopy can provide information about the hydrogen environments in the compound. The chemical shifts of protons are sensitive to their bonding environment, including whether they are part of hydroxyl groups or water molecules. Furthermore, ¹H-¹¹B heteronuclear correlation NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish through-bond connectivities between hydrogen and boron atoms, confirming the presence of B-O-H linkages. nih.gov

Table 2: Typical ¹¹B NMR Parameters for Boron in Different Coordination Environments

| Coordination | Typical Chemical Shift Range (ppm) | Quadrupolar Coupling Constant (Cq) Range (MHz) |

| Trigonal (BO₃) | 10 to 25 | 2.4 to 2.8 |

| Tetrahedral (BO₄) | -5 to 5 | 0 to 1.0 |

This table is interactive. Click on the headers to sort the data.

X-ray Absorption Spectroscopy (XANES and EXAFS) for Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local geometric structure of the absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES:

The Mn K-edge XANES spectrum is particularly sensitive to the oxidation state of manganese. nih.gov The energy of the absorption edge shifts to higher values as the oxidation state of the manganese ion increases. nih.govrsc.org Therefore, by comparing the edge energy of this compound with that of standard manganese compounds of known oxidation states (e.g., MnO, Mn₂O₃, MnO₂), the +2 oxidation state of manganese can be definitively confirmed. geoscienceworld.orgresearchgate.netusra.edu The pre-edge features in the XANES spectrum can also provide information about the coordination geometry of the manganese ion. mdpi.com

EXAFS:

The EXAFS region of the spectrum contains information about the local atomic environment around the manganese atom. Analysis of the EXAFS oscillations can yield precise information about the number and type of neighboring atoms and their distances from the central manganese atom. geoscienceworld.org This allows for the determination of the Mn-O bond lengths and the coordination number of the Mn²⁺ ion, providing a detailed picture of its local structure within the hydrogen orthoborate matrix. geoscienceworld.org

Table 3: Summary of Information from XAS Techniques

| Technique | Information Provided | Key Parameters |

| XANES | Oxidation state, coordination geometry | Absorption edge energy, pre-edge peak intensity and position |

| EXAFS | Coordination number, bond distances, type of neighboring atoms | Coordination number (N), interatomic distance (R), Debye-Waller factor (σ²) |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Manganese(2+) hydrogen orthoborate, DFT calculations can elucidate its geometric arrangement, energetic stability, and the nature of its chemical bonds.

The first step in a typical DFT study is the geometry optimization of the crystal structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This optimized geometry represents the most stable arrangement of atoms in the crystal lattice at zero Kelvin. Spin-polarized DFT calculations are particularly important for compounds containing manganese, as they can accurately model the magnetic properties of the material. qut.edu.au

The energetic stability of the optimized structure can then be assessed by calculating its formation energy. This is typically done by comparing the total energy of the compound to the energies of its constituent elements in their standard states. A negative formation energy indicates that the compound is stable with respect to its elements and is likely to be formable. For manganese borides, DFT has been used to study the evolution of their structural and electronic properties with varying boron concentrations. nih.gov

Table 1: Hypothetical DFT-Calculated Structural Parameters and Formation Energy for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 8.54 |

| b (Å) | 5.72 |

| c (Å) | 4.38 |

| Formation Energy (eV/atom) | -2.15 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output of DFT calculations.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes examining the density of states (DOS) and projected density of states (PDOS), which provide information about the contribution of different atomic orbitals to the electronic bands. The nature of the chemical bonding between manganese, boron, oxygen, and hydrogen can be elucidated through techniques such as Bader charge analysis, which quantifies the charge transfer between atoms. In manganese borides, for instance, the bonding can have both ionic and covalent character, with the degree of covalency influencing the material's properties. nih.gov

Electronic transitions can be predicted by analyzing the band structure, which shows the allowed energy levels for electrons as a function of their momentum in the crystal. The band gap, which is the energy difference between the valence band maximum and the conduction band minimum, is a crucial parameter that determines the material's electronic and optical properties.

Molecular Dynamics Simulations for Dynamic Behavior and Ion Diffusion

While DFT provides a static picture of the material at zero Kelvin, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior at finite temperatures. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a material like this compound, which could potentially be used in applications such as solid-state electrolytes, understanding ion diffusion is critical. MD simulations can be used to calculate diffusion coefficients for the different ions in the structure, providing insights into the mechanisms of ionic conductivity. The simulations can also reveal how the structure of the material changes with temperature, including phenomena such as phase transitions. The application of MD to borate (B1201080) glasses has been successful in predicting their structure and the formation of superstructural units like boroxol rings. ingentaconnect.com

Table 2: Hypothetical Diffusion Coefficients for Ions in this compound at 300 K from MD Simulations

| Ion | Diffusion Coefficient (cm²/s) |

| Mn²⁺ | 1.2 x 10⁻⁹ |

| H⁺ | 5.8 x 10⁻⁷ |

| [BO₃]³⁻ | 3.5 x 10⁻¹⁰ |

Note: The data in this table is hypothetical and serves as an illustration of the typical output of MD simulations.

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of materials, which can then be compared with experimental spectra for validation. For this compound, DFT calculations can be used to predict various types of spectra.

Vibrational spectra, such as infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to atomic displacements. These spectra provide information about the vibrational modes of the crystal lattice and can be used to identify the presence of specific functional groups. MD simulations of borate glasses have been used to calculate and compare infrared and Raman spectra with experimental data. tandfonline.comtandfonline.com

Electronic spectra, such as UV-Vis absorption spectra, can be predicted from the electronic band structure and the calculated transition probabilities between different electronic states. These spectra are sensitive to the local coordination environment of the manganese ions and can provide insights into their oxidation state and spin state.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| B-O stretching | 1250 |

| O-H stretching | 3400 |

| Mn-O stretching | 650 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output of spectroscopic predictions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its role as a catalyst. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the transition states and calculating the activation energies for different reaction pathways. This information can be used to determine the most likely reaction mechanism and to predict the reaction kinetics.

For example, in the context of manganese-catalyzed hydrogenation reactions, DFT has been used to investigate the stereoelectronic effects that govern the reaction, providing insights that can be used to design more efficient catalysts. researchgate.net Similarly, computational fluid dynamics (CFD) models have been employed to predict the influence of kinetics and flow fields on the reduction of manganese ores with hydrogen. saimm.co.zantnu.no

Table 4: Hypothetical Activation Energies for a Proposed Reaction Step Involving this compound

| Reaction Step | Activation Energy (kJ/mol) |

| H₂ dissociation on Mn site | 75 |

| Borate framework rearrangement | 120 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output of reaction mechanism modeling.

Solid State Chemistry and Advanced Materials Research

Incorporation into Borate (B1201080) Glass Systems

Manganese(II) ions are frequently incorporated into borate glass systems to modify their structural and physical properties. Borate glasses are of particular interest due to their unique structural characteristics, such as the presence of boroxol rings in pure B₂O₃ glass. scirp.orgscirp.org The introduction of metal oxides, like manganese oxide, acts as a modifier that significantly alters the glass network. scirp.orgscirp.org

The addition of manganese(II) oxide (MnO) to a borate glass matrix functions as a network modifier, causing significant structural changes. scirp.org In pure vitreous B₂O₃, the network is primarily composed of boroxol rings (B₃O₆). scirp.orgscirp.org When MnO is introduced, it disrupts these rings, leading to the formation of different borate structural units, specifically trigonal BO₃ and tetrahedral BO₄ groups. scirp.orgscirp.orgias.ac.in This process, known as depolymerization, breaks down the highly ordered ring structures into simpler chains and isolated units. ias.ac.in

The structural modifications induced by manganese(II) have a direct impact on the thermal and mechanical properties of the borate glass. The glass transition temperature (T₉), a critical parameter indicating the temperature at which a glass transitions from a hard, rigid state to a more rubbery one, is particularly sensitive to these changes.

Table 1: Effect of MnO Content on Glass Transition Temperature (T₉) in xMnO-(100-x)B₂O₃ Glass Systems Data based on trends described in scientific literature. ias.ac.in

| MnO Content (mol%) | Observed T₉ (°C) | Effect on Glass Network |

|---|---|---|

| 40 | 461 | Depolymerization begins |

| 50 | 452 | Increased depolymerization |

| 60 | 448 | Significant network disruption |

The mechanical properties are also influenced by the bonding characteristics within the glass. Research on manganese borides has established a nearly linear relationship between bonding strength and measured hardness, suggesting that the structural changes brought about by Mn(II) incorporation directly affect the material's mechanical resilience. aps.org

Magnetic Properties of Manganese Borates

Manganese borates exhibit a wide range of interesting and complex magnetic properties due to the high-spin d⁵ electronic configuration of the Mn²⁺ ion. laboratorynotes.com The magnetic ordering depends heavily on the specific crystalline structure and the distance between manganese ions.

In crystalline forms such as manganese(II) orthoborate (Mn₃(BO₃)₂), the borate units act as bridges connecting the Mn²⁺ ions into extended networks. laboratorynotes.com This framework facilitates magnetic coupling between the manganese ions, leading to antiferromagnetic ordering at low temperatures. laboratorynotes.com

Other manganese boride phases display different magnetic behaviors:

MnB: This phase is ferromagnetic. aps.org

MnB₂: The magnetic properties of manganese diboride are particularly complex and have been a subject of debate. It shows weak ferromagnetic behavior below a Curie temperature (T꜀) of approximately 135-157 K. aps.orgfrontiersin.org This weak ferromagnetism is thought to originate from a spin-canted antiferromagnetic structure. frontiersin.org At a higher Néel temperature (Tₙ) of about 330 K, it transitions from an antiferromagnetic to a paramagnetic state. frontiersin.org

MnB₄: This phase exhibits weak ferromagnetic local magnetic moments. aps.org

In amorphous borate glasses, the magnetic behavior is dependent on the concentration of manganese. At low concentrations of MnO (e.g., < 20 mol %), the manganese ions are sufficiently far apart to be considered magnetically isolated, and the material behaves as a paramagnet. researchgate.net At higher concentrations (≥ 20 mol %), the ions are close enough for their magnetic moments to interact, leading to antiferromagnetic coupling. researchgate.net

Table 3: Magnetic Properties of Selected Manganese Borate Compounds Data compiled from various research studies. aps.orglaboratorynotes.comfrontiersin.org

| Compound | Magnetic Ordering | Transition Temperature (K) | Notes |

|---|---|---|---|

| Mn₃(BO₃)₂ | Antiferromagnetic | Low Temperatures | Layered crystal structure facilitates magnetic coupling. laboratorynotes.com |

| MnB | Ferromagnetic | T꜀ ≈ 456 K | One of the few ferromagnetic phases in the Mn-B system. aps.org |

| MnB₂ | Canted Antiferromagnetic (Weakly Ferromagnetic) | T꜀ ≈ 135-157 K, Tₙ ≈ 330 K | Complex behavior with both ferromagnetic and antiferromagnetic characteristics. frontiersin.org |

| Mn-doped Borate Glass | Paramagnetic or Antiferromagnetic | N/A | Paramagnetic at low MnO concentrations, antiferromagnetic at high concentrations. researchgate.net |

Investigation of Paramagnetic and Antiferromagnetic Behavior

Manganese borates exhibit complex magnetic behaviors, transitioning between paramagnetic and antiferromagnetic states depending on temperature and composition. Manganese, with its partially filled 3d electron shell, is a key contributor to these magnetic properties. frontiersin.org In many manganese compounds, the atoms tend to arrange their spins in an antiferromagnetic order. frontiersin.org

Research into various manganese boride compounds illustrates this behavior. For instance, manganese diboride (MnB₂) demonstrates weak ferromagnetic, antiferromagnetic, and paramagnetic properties as the temperature increases. frontiersin.orgfrontiersin.org A notable transition from an antiferromagnetic to a paramagnetic structure occurs at its Néel temperature of 330 K. frontiersin.orgfrontiersin.org Below this temperature, it exhibits antiferromagnetic ordering, which can be canted, giving rise to weak ferromagnetism at even lower temperatures (below 135.6 K). frontiersin.orgfrontiersin.org

Similarly, studies on manganese boracites with the general formula Mn₃B₇O₁₃X (where X can be a halogen like Cl, Br, or I) show distinct magnetic ordering temperatures (Néel temperatures). unige.ch For Mn₃B₇O₁₃I, neutron diffraction data confirmed the onset of magnetic ordering at 26 K, with the material being in a paramagnetic phase at 35 K. unige.ch The specific Néel temperatures for this family of compounds are 11 K for Mn₃B₇O₁₃Cl, 14 K for Mn₃B₇O₁₃Br, and 26 K for Mn₃B₇O₁₃I. unige.ch The magnetic behavior of two-dimensional manganese telluride has also been shown to shift from antiferromagnetic to paramagnetic. chemrxiv.org

First-principles calculations for compounds like MnB₂ suggest that the antiferromagnetic ordering is energetically favorable. frontiersin.orgfrontiersin.org The intricate magnetic structures in these materials are often attributed to the complex exchange interactions between manganese atoms, which are influenced by the distance between them and the presence of other elements like boron. frontiersin.orgfrontiersin.org

| Compound | Magnetic Behavior | Transition Temperature (Tₙ) |

| MnB₂ | Antiferromagnetic to Paramagnetic | 330 K frontiersin.orgfrontiersin.org |

| Mn₃B₇O₁₃Cl | Antiferromagnetic Ordering | 11 ± 0.5 K unige.ch |

| Mn₃B₇O₁₃Br | Antiferromagnetic Ordering | 14 ± 0.5 K unige.ch |

| Mn₃B₇O₁₃I | Antiferromagnetic Ordering | 26 ± 0.5 K unige.ch |

Spin-Phonon Interactions and Magnetic Ordering

The coupling between the magnetic moments (spins) of electrons and the vibrational modes of the crystal lattice (phonons) is a critical area of research in materials science. aps.org This spin-phonon coupling can influence a material's magnetic and structural phase transitions. aps.org In systems exhibiting this phenomenon, the entanglement of spins and phonons can lead to exotic properties. aps.org

In manganese-based compounds, spin-phonon coupling is expected to be significant, especially as strong spin correlations develop. For example, in the spin-chain compound MnSb₂O₄, it is anticipated that various phonon modes related to intrachain and interchain interactions will undergo renormalization as spin correlations strengthen. aps.org The exchange interactions in this material occur through Mn-O-Mn and Mn-O-Sb-O-Mn pathways, meaning that the lattice vibrations of the constituent atomic groups are affected by these magnetic interactions. aps.org

The magnetic ordering in manganese borates can be quite complex. In Mn₃B₇O₁₃I, neutron diffraction studies have revealed a two-dimensional canted spin arrangement at 1.5 K. unige.ch The magnetic moments of the three distinct manganese sites in the crystal structure order in a specific configuration, with two sites having moments aligned along the c-axis and the third having a larger moment located in the (101) orthorhombic plane. unige.ch This intricate magnetic structure is a result of the compromise between antiferromagnetic and ferromagnetic interactions along the Mn-I-Mn pathways. unige.ch While direct research on spin-phonon interactions in Manganese(II) hydrogen orthoborate is not widely available, the principles observed in related manganese compounds provide a framework for understanding its potential behavior. aps.orgaps.org

Electrochemical and Energy Storage Materials

Borate-based materials, including manganese borates, are gaining attention for their potential use in energy storage applications, from electrolytes to electrode components.

Borate-Based Electrolytes and Ion Transport Phenomena

Borate-based electrolytes are being explored for their potential to enhance the safety and performance of lithium metal batteries. A key feature of these electrolytes is their ability to facilitate near-single ion conduction, which can help suppress the formation of dendrites—a major cause of battery failure. rsc.org

By incorporating boron moieties that can trap anions into a cross-linked polymer structure, researchers have developed borate-rich gel polymer electrolytes. rsc.org These electrolytes can achieve high ionic conductivity (e.g., 8.4 × 10⁻⁴ S cm⁻¹) and a high lithium-ion transference number (a measure of the fraction of total current carried by lithium ions), which has been reported to be as high as 0.76. rsc.org Other designs, such as anionic borate network polymers, have demonstrated even higher lithium transference numbers of up to 0.95 and room temperature ionic conductivities of 1.5 × 10⁻⁴ S cm⁻¹. berkeley.edu

The introduction of fluorine into borate ester solvents has been shown to promote lithium salt dissolution and lead to electrolytes with a high lithium transference number, despite moderate ionic conductivity. rsc.org This is attributed to an ion solvation structure that is rich in ion pairing. rsc.org Similarly, single-ion conducting polymer electrolytes based on highly delocalized borate groups have achieved high ionic conductivity, with one study reporting a value of 1.65 × 10⁻⁴ S cm⁻¹ at 60 °C. nih.gov

| Electrolyte Type | Ionic Conductivity | Li⁺ Transference Number (t_Li⁺) |

| Borate-Rich Gel Polymer Electrolyte | 8.4 × 10⁻⁴ S cm⁻¹ rsc.org | 0.76 rsc.org |

| Anionic Borate Network Polymer | 1.5 × 10⁻⁴ S cm⁻¹ (with plasticizer) berkeley.edu | 0.95 berkeley.edu |

| Single-Ion Conducting Borate Homopolymer | 1.65 × 10⁻⁴ S cm⁻¹ (at 60 °C) nih.gov | Approaching 1.0 nih.gov |

Manganese Borates in Supercapacitors and Battery Electrode Components

Manganese is a significant material in battery technology, primarily used as a cathode material in the form of manganese dioxide and manganese sulphate. manganese.org Recently, manganese borates have emerged as promising electrode materials for lithium-ion batteries and supercapacitors.

Lithium manganese borate, often combined with graphene, is being developed as a cathode material for lithium-ion batteries. google.com This composite material, where lithium manganese borate microspheres are grown on graphene sheets, aims to solve issues related to poor cycling performance. google.com Another approach involves coating lithium manganese borate with carbon nanotubes to improve electronic conductivity and electrochemical performance. google.compatsnap.com

In the realm of supercapacitors, borate additives have been shown to improve the performance of manganese oxide electrodes. Adding sodium borate (Na₂B₄O₇) to the electrolyte can increase the capacitance of manganese oxide (birnessite) to 200-230 F g⁻¹ and significantly enhance cyclability over more than 1000 cycles. epa.gov This improvement is attributed to the buffer action of the borate, which suppresses the dissolution of manganese from the electrode. epa.gov While much of the research has focused on other transition metal borates like nickel boride, the findings suggest the potential for manganese borates. acs.orgrsc.org For example, amorphous nickel borate has demonstrated a high specific capacity of 137.9 mA h g⁻¹ and excellent cycling stability in supercapacitor applications. rsc.org

Catalytic Activity and Mechanistic Studies

Manganese-Catalyzed Oxidation Reactions

Manganese complexes are particularly notable for their catalytic role in oxidation reactions, a capacity that stems from the accessibility of multiple stable oxidation states (from +2 to +7). This allows manganese centers to act as effective electron-transfer agents in redox cycles.

A significant area of research has been the development of manganese complexes that mimic the function of catalase, an enzyme that catalyzes the disproportionation of hydrogen peroxide (H₂O₂) into water and oxygen. nih.govnsf.govrsc.org This process is crucial for mitigating oxidative stress in biological systems. nih.govnsf.gov Synthetic manganese complexes, particularly those with binuclear or tetranuclear structures, have shown promise as functional mimics of manganese-containing catalases (MnCATs). nih.govacs.org

The catalytic cycle generally involves the manganese center cycling between different oxidation states. For instance, in a proposed mechanism for a dinuclear manganese complex, the Mn(II)Mn(II) state reacts with H₂O₂ to form a higher-valent species, such as Mn(III)Mn(III) or Mn(III)Mn(IV), with the concomitant release of water. This oxidized complex then reacts with a second molecule of H₂O₂, which is oxidized to O₂, regenerating the initial Mn(II)Mn(II) state. The specific intermediates and pathways can vary depending on the ligand environment and reaction conditions.

Several mononuclear and multinuclear manganese complexes have been investigated for their catalase-like activity. For example, complexes formed between manganese and macrocyclic ligands like cyclen and pyclen have been shown to be effective catalysts for H₂O₂ disproportionation. nih.govnsf.govrsc.org The rigidity of the ligand framework can play a key role in enhancing the catalytic turnover number (TON) and turnover frequency (TOF). rsc.org

| Manganese Complex | Ligand | Key Findings | Reference |

|---|---|---|---|

| [Mn₂(cyclen)₂(μ-O)₂]³⁺ | Cyclen | Acts as a functional mimic of catalase enzymes, with activity dependent on pH. nih.govnsf.gov | nih.govnsf.gov |

| Manganese-pyclen complex | Pyclen | The rigidity of the pyclen ligand leads to increased TON and TOF values compared to the cyclen complex. rsc.org | rsc.org |

| [Mn(II)(2-OHpicpn)]₄⁴⁺ | 2-OHpicpn | A tetranuclear complex exhibiting saturation kinetics with H₂O₂ and one of the highest Vmax values for a manganese catalase mimic. acs.org | acs.org |

| Mn(II) in bicarbonate buffer | Bicarbonate | Catalyzes H₂O₂ disproportionation at physiological pH, with the rate being proportional to the third power of the bicarbonate concentration. nih.gov | nih.gov |

The catalytic oxidation of water to produce molecular oxygen is a critical step in both natural photosynthesis and artificial systems for hydrogen production. acs.org The oxygen-evolving complex (OEC) in Photosystem II, which contains a Mn₄CaO₅ cluster, is the natural benchmark for this reaction. rsc.org Consequently, a great deal of research has focused on developing synthetic manganese-based catalysts that can replicate this process efficiently. acs.orgrsc.org

The mechanism of water oxidation by manganese catalysts is complex and involves the accumulation of oxidizing equivalents at the manganese center(s). In a mononuclear manganese complex, for example, the catalytic cycle may begin with a Mn(II) species that undergoes a series of proton-coupled electron transfer (PCET) steps to reach a high-valent Mn(V)=O or Mn(IV)=O state. nih.govacs.org The formation of the O-O bond is often the rate-determining step and can occur through various pathways, including the nucleophilic attack of a water molecule on a high-valent Mn-oxo species or the coupling of two Mn-oxo units. nih.gov

Manganese oxides, in various forms, have also been extensively studied as water oxidation catalysts. rsc.orgacs.orgriken.jp The catalytic activity of manganese oxides is thought to be associated with Mn(III) sites on the surface of the material. acs.org The mechanism involves the stepwise oxidation of manganese centers and the generation of Mn(IV)=O species as key reaction intermediates. acs.org

In the context of hydrogen production via water splitting, manganese-based catalysts are primarily investigated for the oxygen evolution half-reaction, which is often the kinetic bottleneck. acs.orgmpg.de By facilitating water oxidation, these catalysts can provide the electrons needed for the reduction of protons to hydrogen at the cathode. Recent advancements have focused on improving the stability and efficiency of manganese-based catalysts, such as manganese oxides, under the acidic conditions often found in proton-exchange membrane (PEM) electrolyzers. riken.jpinnovationnewsnetwork.com

| Catalyst System | Proposed Mechanism Highlights | Application | Reference |

|---|---|---|---|

| Mononuclear Mn complex [LMn(II)(H₂O)₂]²⁺ | Stepwise PCET to form a [LMn(V)OO]⁺ species, followed by O-O bond formation. nih.gov | Electrochemical Water Oxidation | nih.gov |

| Partially oxidized MnO nanoparticles | Stable generation of Mn(III) species on the nanoparticle surface via PCET, with Mn(IV)=O as a reaction intermediate. acs.org | Water Oxidation | acs.org |

| Gamma Manganese Oxide (γ-MnO₂) | Stable in a narrow potential window under acidic conditions, making it a promising catalyst for PEM electrolyzers. riken.jp | Hydrogen Production | riken.jp |

Hydroboration Reactions Mediated by Transition Metal Borate (B1201080) Complexes

Hydroboration, the addition of a hydrogen-boron bond across a double or triple bond, is a cornerstone of modern organic synthesis. While traditionally carried out using borane reagents, the use of transition metal catalysts has significantly expanded the scope and efficiency of this reaction. rsc.orgrsc.orgresearchgate.netillinois.edu Transition metal borane and borate complexes have emerged as a promising class of catalysts for hydroboration. rsc.orgrsc.orgresearchgate.net

The mechanism of transition metal-catalyzed hydroboration can vary, but a common pathway involves the oxidative addition of the B-H bond of a borane to the metal center. illinois.edu This is followed by the coordination of the unsaturated substrate (e.g., an alkene or alkyne) and subsequent insertion into either the metal-hydride or metal-boryl bond. Reductive elimination then releases the organoborane product and regenerates the active catalyst.

In the case of transition metal borate complexes, the borate ligand itself can play an active role in the catalytic cycle. rsc.orgrsc.orgresearchgate.net The B-H bond of the borate ligand can participate directly in the hydroboration of the substrate. rsc.org The reactivity of these complexes can be tuned by modifying the electronic and steric properties of the borate ligands. rsc.orgrsc.orgresearchgate.net While specific examples of manganese(2+) hydrogen orthoborate in this context are scarce, the general principles suggest that such a compound could potentially engage in hydroboration catalysis. The manganese center could activate the B-H bond, and the borate ligand could be transferred to the unsaturated substrate.

Role of this compound as a Precursor or Active Catalyst in Chemical Transformations

Given the limited direct research on the catalytic applications of this compound, it is plausible that its primary role in many chemical transformations would be that of a catalyst precursor. alfa-chemistry.com Many simple metal salts, including manganese(II) salts, are used to generate more catalytically active species in situ. nih.gov For instance, manganese(II) chloride is used as a precursor in N-alkylation reactions, where it is believed to form an active amido complex. nih.gov

Manganese borate, in a general sense, is known to be a raw material for the production of catalysts. alfa-chemistry.com It is conceivable that under reaction conditions, this compound could decompose or react to form catalytically active manganese oxides or other manganese complexes. For example, in oxidation reactions, the Mn(II) center could be oxidized to form higher-valent manganese species that are competent catalysts. rsc.org In the presence of other ligands, the hydrogen orthoborate moiety could be displaced to form a new, catalytically active manganese complex.

There is also the possibility that this compound could act as a bifunctional catalyst, where both the manganese center and the borate ligand participate in the reaction. As discussed in the context of hydroboration, the manganese could act as a Lewis acid to activate a substrate, while the borate provides a source of hydride or boryl groups. Further research is needed to fully elucidate the potential of this compound as either a direct catalyst or a versatile precursor for a range of chemical transformations. Preliminary studies on manganese diboride (MnB₂) have suggested its potential as a catalyst for enhancing the performance of automotive catalytic converters and accelerating plastic degradation, indicating the broader catalytic potential of manganese-boron materials. evertise.net

Q & A

Q. How can conflicting reports on borate anion configurations in doped glasses be reconciled?

- In Eu₂O₃-(Sr,Eu)O-B₂O₃ glasses, increasing Eu³⁺ content shifts metaborate ([BO₂]⁻) to orthoborate ([BO₃]³⁻) units, confirmed by Raman and IR. Discrepancies arise from differing modifier-to-boron ratios (x < 0.5 vs. x ≥ 0.5), which alter network connectivity. Systematic compositional sweeps with spectroscopic cross-validation are recommended .

Methodological Recommendations

- For synthesis: Optimize pH (<9.14) and use redox buffers to stabilize Mn²⁺ .

- For characterization: Combine XRD with Raman/IR to resolve borate anion configurations .

- For tribology: Prioritize asymmetric IL cations and vacuum-compatible testing for aerospace applications .

- For magnetic studies: Use neutron diffraction to resolve Mn³⁺/Mn²⁺ spin interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.